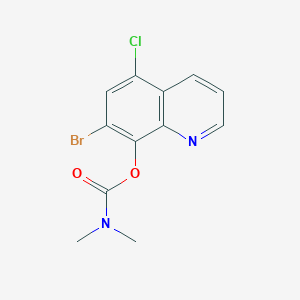
7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-5-chloroquinolin-8-ol” is a compound with the CAS Number: 7640-33-7 . It has a molecular weight of 258.5 and its IUPAC name is 7-bromo-5-chloro-8-quinolinol .
Molecular Structure Analysis
The molecular formula of “7-Bromo-5-chloroquinolin-8-ol” is C9H5BrClNO . For “7-Bromo-5-chloro-8-quinolinyl dimethylcarbamate”, the molecular formula is C12H10BrClN2O2 .Physical And Chemical Properties Analysis
The physical form of “7-Bromo-5-chloroquinolin-8-ol” is solid . It has a density of 1.8±0.1 g/cm3, a boiling point of 358.4±37.0 °C at 760 mmHg, and a melting point of 181°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation : Kouznetsov et al. (2016) explored the synthesis of 7-chloro-4-phenoxyquinoline derivatives with formyl, oxime, and thiosemicarbazone functional groups. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in antitumor drug development (Kouznetsov et al., 2016).
Antileishmanial and Antitubercular Agents : A study by Carmo et al. (2011) focused on the synthesis of 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes. These compounds displayed promising results against Mycobacterium tuberculosis, indicating potential use as antitubercular agents (Carmo et al., 2011).
Antiplasmodial Activity : Beagley et al. (2003) reported the synthesis of new compounds with 7-chloroquinolin-4-yl groups, exhibiting antiplasmodial activity against Plasmodium falciparum. This suggests potential applications in the treatment of malaria (Beagley et al., 2003).
Photolabile Protecting Group for Carboxylic Acids : Fedoryak and Dore (2002) described the synthesis of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound showed potential for multiphoton-induced photolysis in vivo, indicating applications in biochemistry and molecular biology (Fedoryak & Dore, 2002).
Cancer Therapy Enhancement : Solomon and Lee (2009) discussed the potential of chloroquine, a 7-chloroquinolin-4-yl compound, as an agent to enhance the efficacy of conventional cancer therapies. This study highlighted the possibility of repurposing chloroquine and its analogs in cancer treatments (Solomon & Lee, 2009).
Corrosion Inhibition Studies : Research by Rbaa et al. (2018) focused on the use of 8-Hydroxyquinoline derivatives, including brominated compounds, as corrosion inhibitors for mild steel. This indicates applications in materials science and engineering (Rbaa et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-16(2)12(17)18-11-8(13)6-9(14)7-4-3-5-15-10(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUKOHXTKSCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

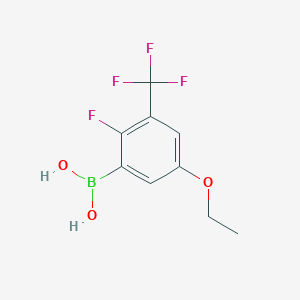
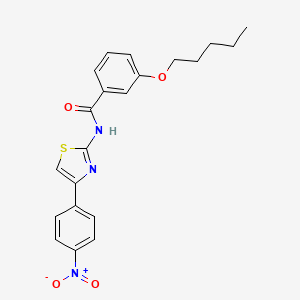
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
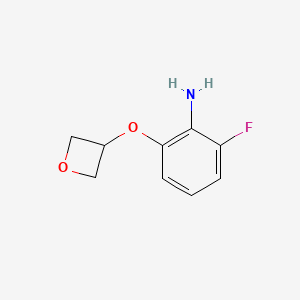
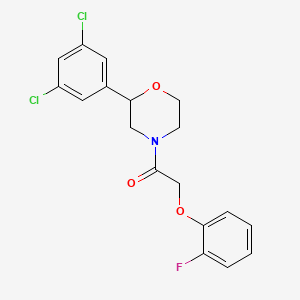
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2889444.png)
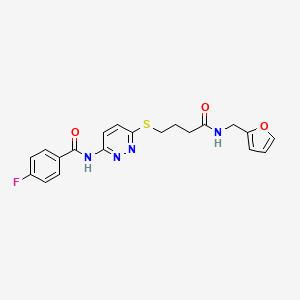
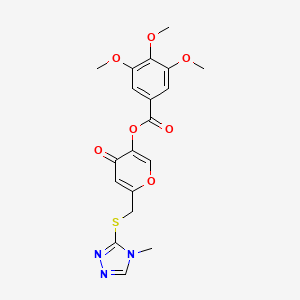
![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)
![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)